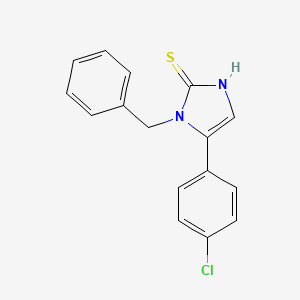

1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol

Overview

Description

1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are a significant category of heterocyclic compounds with widespread applications in pharmaceuticals, agriculture, and materials science.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of bromomethyl phenyl ketone and amines under controlled conditions. In a study, a similar compound, 2- (p-chlorophenyl) -5, 8-dihydro-spiro [imidazo [2, 1-b]benzo [d] thiazole- 7 (6H), l' -cyclo-hexane], was synthesized from a related set of reactants, indicating a possible synthetic route for the compound (Feng Ya, 1997).

Scientific Research Applications

Corrosion Inhibition

1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol and related compounds have demonstrated significant applications in corrosion inhibition. Research has shown that derivatives like benzimidazole bearing 1,3,4-oxadiazoles are effective as corrosion inhibitors for mild steel in acidic environments. These inhibitors form a protective layer on the metal surface, exhibiting both physical and chemical adsorption properties (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

Derivatives of this compound have been studied for their antimicrobial properties. Some synthesized derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacterial strains, demonstrating their potential as antimicrobial agents (Journals Iosr, Chidambaranathan, & Mahalakshmi, 2015).

Antioxidant Properties

In the field of biochemistry, certain derivatives of this compound have been explored for their antioxidant activities. Studies have found that these compounds exhibit significant inhibitory effects on lipid peroxidation and other markers of oxidative stress, highlighting their potential as antioxidants (Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015).

Electrochemical Properties

Research into the electrochemical properties of imidazole-2-thiols, including derivatives of this compound, has provided insights into their oxidation and reduction potentials. These studies contribute to a deeper understanding of the chemical behavior and applications of these compounds in various electrochemical processes (Po, Shariff, Masse, Freeman, & Keindl-yu, 1991).

Material Science Applications

In material science, the synthesis and characterization of compounds related to this compound have led to the development of new materials with unique properties. These materials are being explored for their potential applications in various industries, including electronics and coatings (Akkurt, Güzeldemirci, Karaman, & Büyükgüngör, 2010).

Potential Anti-Diabetic Agents

Recent studies have identified certain benzimidazole derivatives as potent inhibitors of α-glucosidase, an enzyme relevant to diabetes management. These findings indicate the potential of these compounds, related to this compound, as anti-diabetic agents (Ali, Ali, Khan, Ullah, Waqas, Al-Harrasi, Latif, Ahmad, & Saadiq, 2022).

properties

IUPAC Name |

3-benzyl-4-(4-chlorophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPLZCGHNRMBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657831 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S,9S)-9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1229940.png)

![1-[[1-[(3-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-(2-fluorophenyl)thiourea](/img/structure/B1229941.png)

![2-(4-Tert-butylphenyl)sulfinyl-4,6-dimethyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1229942.png)

![1-[2-(dimethylamino)ethyl]-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1229948.png)

![4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B1229949.png)